![molecular formula C15H12BrNO3S B2648514 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 882749-23-7](/img/structure/B2648514.png)
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone” is a chemical compound with the linear formula C15H12BrNO3S . It has a molecular weight of 366.236 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H12BrNO3S . The average mass is 366.230 Da and the monoisotopic mass is 364.972107 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodology Development
- Versatile Multi-Coupling Reagents : The research on multi-coupling reagents such as 3-bromo-2-(tert-butylsulfonyl)-1-propene highlights their utility in synthesizing highly functionalized sulfones. These sulfones can be further transformed into enones or dienones, demonstrating the synthetic versatility of compounds with bromophenyl and nitrophenyl groups (Auvray, Knochel, & Normant, 1985).
Material Science and Polymer Chemistry
- High Refractive Index Polymers : Studies on thiophenyl-substituted benzidines, used in the synthesis of transparent polyimides, demonstrate the potential of sulfur-containing aromatic compounds in creating materials with high refractive indices and good thermomechanical stabilities. This suggests potential applications in material science for compounds with sulfanyl and nitrophenyl groups (Tapaswi et al., 2015).
Catalysis and Organic Transformations
- Catalytic Synthesis of Sulfonamides : Research involving the catalytic insertion of sulfur dioxide to synthesize sulfonamides from nitroarenes indicates the reactivity of nitroarene compounds towards sulfur-containing reagents. This process outlines a potential application in the synthesis of sulfonamide-based compounds using similar reactants (Wang et al., 2020).
Nonlinear Optical Properties
- Nonlinear Optical Materials : The study of Br and NO2 substituted chalcone derivatives, including those with methylsulfanyl groups, for their third-order nonlinear optical properties suggests that compounds with similar structural motifs could have applications in nonlinear optics. The investigation of their optical limiting properties underlines the potential of such compounds in developing materials for optical devices (D’silva et al., 2012).
Antimicrobial Agents
- Antimicrobial Heterocyclic Compounds : The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications demonstrates the potential of integrating sulfur and nitrogen-containing functional groups for developing new antimicrobial agents. This research suggests the utility of incorporating such moieties into molecular structures for enhanced biological activity (Darwish et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-12-4-6-14(7-5-12)21-9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGVKYPHBKPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
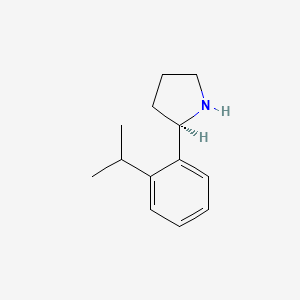
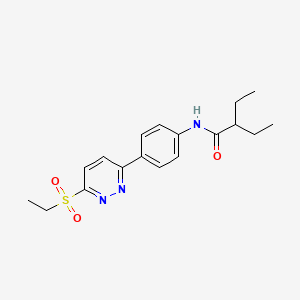
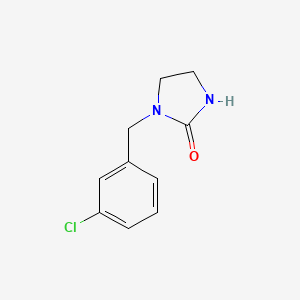
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)
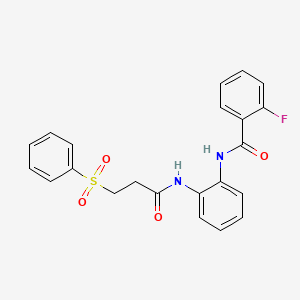
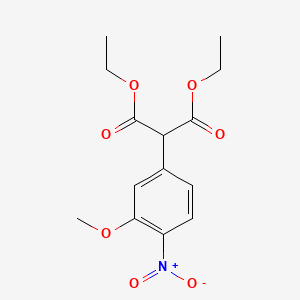

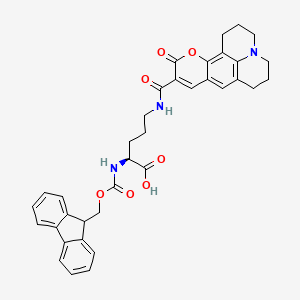
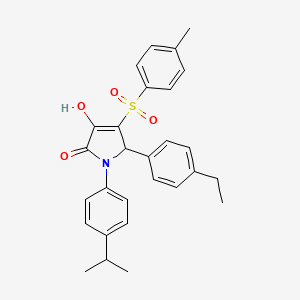
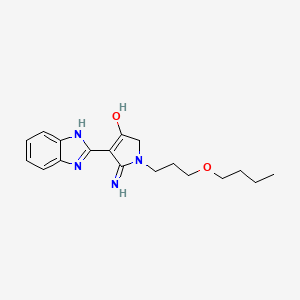
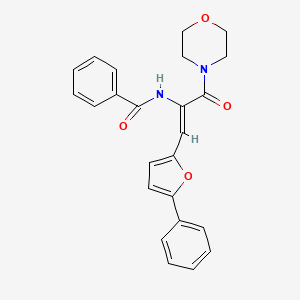
![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)